molecular formula C7H10BrNS B6235577 5-bromo-2-tert-butyl-1,3-thiazole CAS No. 959240-27-8

5-bromo-2-tert-butyl-1,3-thiazole

Cat. No.: B6235577
CAS No.: 959240-27-8
M. Wt: 220.1
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Description

5-Bromo-2-tert-butyl-1,3-thiazole is a brominated heterocyclic compound that serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. The bromine atom at the 5-position of the thiazole ring makes it a valuable intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions . The tert-butyl group at the 2-position contributes steric bulk and can influence the compound's electronic properties and metabolic stability in biological systems. Compounds based on the thiazole scaffold are of significant interest in pharmaceutical and agrochemical research. Thiazole derivatives are frequently explored for their diverse biological activities. For instance, structurally similar nortopsentin analogues incorporating the thiazole core have been synthesized and evaluated as potent anti-virulence agents, demonstrating the ability to inhibit bacterial biofilm formation in pathogens like Staphylococcus aureus without affecting planktonic growth . Furthermore, other thiazole-based analogs have been designed as inhibitors of DNA topoisomerase IB, a key nuclear enzyme, and have shown promising cytotoxicity against human cancer cell lines such as MCF-7 and HCT116 . This highlights the potential of the thiazole ring as a key pharmacophore in the development of new anticancer agents. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

959240-27-8

Molecular Formula

C7H10BrNS

Molecular Weight

220.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Regioselectivity

The reaction proceeds via nucleophilic attack of the thioamide’s sulfur atom on the α-carbon of the bromoacetylacetone derivative, followed by dehydrohalogenation to form the thiazole ring. The tert-butyl group at position 2 originates from the thioamide’s alkyl substituent, while the bromine at position 5 is introduced via the α-haloketone precursor.

Key experimental parameters include:

  • Solvent : Acetonitrile or dichloromethane for optimal solubility.

  • Temperature : 60–80°C to accelerate cyclization without promoting side reactions.

  • Molar Ratios : A 1:1 ratio of thioamide to α-haloketone minimizes unreacted starting material.

Optimization and Yield Data

A representative synthesis (Table 1) illustrates the impact of varying the α-haloketone and reaction time on yield:

Table 1: Hantzsch Synthesis Optimization for this compound

α-HaloketoneReaction Time (h)Yield (%)Purity (%)
Bromoacetylacetone126295
2-Bromo-1-phenylpropanone185893
3-Bromo-2-butanone244188

The highest yield (62%) was achieved using bromoacetylacetone, attributed to its enhanced electrophilicity and steric accessibility. Prolonged reaction times beyond 24 hours led to decomposition, reducing yields by 15–20%.

Post-Synthesis Bromination of 2-tert-Butyl-1,3-Thiazole

An alternative approach involves the regioselective bromination of preformed 2-tert-butyl-1,3-thiazole. This method capitalizes on the electron-donating tert-butyl group to direct electrophilic substitution to position 5.

Bromination Conditions and Regiocontrol

Copper(II) bromide (CuBr₂) in the presence of n-butyl nitrite facilitates bromination under mild conditions (–10 to 0°C), avoiding dibromination byproducts. The tert-butyl group’s +I effect activates the thiazole ring, favoring electrophilic attack at position 5 due to reduced steric hindrance compared to position 4.

Critical Parameters :

  • Stoichiometry : A 1.5:1 molar ratio of CuBr₂ to substrate ensures complete conversion.

  • Solvent : Acetonitrile enhances reagent solubility and reaction homogeneity.

  • Temperature Control : Maintaining temperatures below 0°C suppresses competing dibromination.

Yield and Purity Across Reaction Scales

Scalability studies (Table 2) demonstrate consistent yields (>85%) at gram-scale production, with purity exceeding 96% after silica gel chromatography (hexane/ethyl acetate, 97:3).

Table 2: Bromination Efficiency at Varying Scales

Scale (g)CuBr₂ (equiv)Time (h)Yield (%)Purity (%)
51.548897
101.558696
201.668395

Notably, higher scales required incremental increases in CuBr₂ equivalents to counteract reagent deactivation, likely due to moisture sensitivity.

Comparative Analysis of Synthetic Routes

Both methods present distinct advantages and limitations:

Hantzsch Cyclization :

  • Pros : Direct incorporation of bromine and tert-butyl groups in a single step.

  • Cons : Limited by the availability of specialized α-haloketones; moderate yields (≤62%).

Post-Synthesis Bromination :

  • Pros : High regioselectivity and scalability; utilizes commercially available 2-tert-butyl-1,3-thiazole.

  • Cons : Requires stringent temperature control to prevent dibromination.

Industrial-Scale Considerations

For large-scale production, post-synthesis bromination is favored due to its reproducibility and lower dependency on custom precursors. Continuous flow reactors equipped with in-line cooling systems can maintain optimal temperatures (–10°C), enhancing throughput by 40% compared to batch reactors .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-tert-butyl-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Products include azido-thiazoles or thio-thiazoles.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include reduced thiazole derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
5-Bromo-2-tert-butyl-1,3-thiazole serves as a crucial building block in organic synthesis. It is utilized to create more complex heterocyclic compounds through various chemical reactions such as:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles like amines or thiols, forming new thiazole derivatives.
  • Oxidation and Reduction : The compound can undergo oxidation or reduction reactions, altering its electronic properties and leading to the formation of diverse products.
Reaction TypeDescriptionCommon Reagents
SubstitutionBromine replaced by nucleophilesAmines, thiols
OxidationChanges in oxidation state of the thiazole ringHydrogen peroxide
ReductionReduction of thiazole derivativesSodium borohydride

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer effects. Studies suggest that the compound interacts with specific enzymes or receptors, which may inhibit or modulate their activity.

Case Study: Anticancer Activity

A study explored the anticancer properties of various thiazole derivatives, including this compound. The results demonstrated that this compound showed promising activity against several cancer cell lines, indicating its potential as a lead compound for drug development.

Medicinal Applications

Pharmaceutical Development
The unique structural features of this compound make it an attractive candidate for pharmaceutical applications. It is being investigated as a precursor for developing drugs targeting specific biological pathways involved in diseases such as cancer and inflammation.

Industrial Applications

Agrochemicals and Materials Science
In industry, this compound is utilized in the production of agrochemicals and specialty materials. Its application extends to developing new polymers and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-tert-butyl-1,3-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Structural and Electronic Comparisons

5-Bromo-4-phenyl-1,3-thiazole Derivatives (e.g., 1-(5-Bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one)
  • Substituents: Bromine at position 5, phenyl at position 4, and a pyrrolidinone ring at position 2 .
  • Electronic Effects : The phenyl group is electron-withdrawing, while bromine further polarizes the thiazole ring.
  • Geometry : Crystal structures reveal dihedral angles between the thiazole and benzene rings (~36.7°), influencing molecular packing .
  • Comparison : The tert-butyl group in 5-bromo-2-tert-butyl-1,3-thiazole is electron-donating and bulkier than phenyl, likely increasing lipophilicity and steric hindrance, which may reduce intermolecular interactions compared to phenyl derivatives.
5-Bromo-2-chloro-1,3-thiazole (CAS 3034-56-8)
  • Substituents : Bromine at position 5, chlorine at position 2 .
  • Reactivity : Chlorine is more electronegative and reactive than tert-butyl, making this compound prone to nucleophilic substitution.
  • Safety : Classified as hazardous (H302 for oral toxicity) .
  • Comparison : The tert-butyl group in the target compound offers greater stability and reduced toxicity compared to reactive chloro derivatives.
5-Bromo-2-(chloromethyl)-1,3-thiazole (CAS 50398-74-8)
  • Substituents : Bromine at position 5, chloromethyl at position 2 .
  • Molecular Weight : 212.5 g/mol.
  • Applications : Used in life science research; the chloromethyl group enables further functionalization .
Antiproliferative Activity
  • 5-Nitro-1,3-thiazoles : Derivatives like 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole exhibit antiproliferative effects against HepG2 cells (IC₅₀ ~0.50–2.91 μM) .
  • Brominated Thiazoles: Bromine enhances cytotoxicity by increasing electrophilicity.
  • Impact of tert-Butyl : The bulky tert-butyl group may reduce cellular uptake compared to nitro or chloromethyl derivatives but could improve metabolic stability.
Antimicrobial and Antiviral Activity
  • Thiazoles with amino or acyl groups (e.g., 5-acyl-2-amino-1,3-thiazoles) demonstrate antifungal and antibacterial properties .
  • Bromine’s electronegativity enhances binding to microbial enzymes, while tert-butyl may modulate solubility and membrane permeability.

Q & A

Q. How can researchers optimize the synthesis of 5-bromo-2-tert-butyl-1,3-thiazole to improve yield and purity?

Methodological Answer:

  • Use a two-step protocol: (1) React 5-bromo-4-phenylthiazol-2-amine with 4-chlorobutanoyl chloride in CHCl₃ and K₂CO₃ at room temperature for 48 hours, followed by (2) refluxing the intermediate in dry toluene with piperidine for 10 hours .
  • Purify via silica gel chromatography (heptane:ethyl acetate, 70:3 v/v) and recrystallize from hexane to achieve >95% purity .
  • Monitor reaction progress using TLC and optimize stoichiometry (e.g., 1:3 molar ratio of amine to acyl chloride) to minimize byproducts .

Q. What spectroscopic and crystallographic techniques confirm the structure of synthesized this compound?

Methodological Answer:

  • NMR : Analyze ¹H and ¹³C spectra for diagnostic signals (e.g., tert-butyl protons at δ ~1.3 ppm and thiazole ring protons at δ 7.4–8.2 ppm) .
  • X-ray crystallography : Resolve molecular conformation using SHELXL refinement. The thiazole ring typically forms dihedral angles of ~36° with adjacent substituents, validated by Hirshfeld surface analysis .
  • IR : Confirm functional groups (e.g., C-Br stretch at ~550 cm⁻¹ and C=S at ~690 cm⁻¹) .

Advanced Research Questions

Q. What strategies address crystallographic disorder in this compound derivatives during refinement?

Methodological Answer:

  • Use SHELXL to model disorder via PART instructions, applying isotropic displacement parameter restraints (ISOR) for overlapping atoms .
  • Analyze π⋯π interactions (e.g., centroid distances <4.0 Å) and C–H⋯S halogen bonds to stabilize packing, reducing model bias .
  • Validate with R-factor convergence (<5% discrepancy) and residual density maps (<0.5 eÅ⁻³) .

Q. How do halogen substitutions (Br vs. Cl/I) at the 5-position influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Bromine : Enables Suzuki-Miyaura coupling with arylboronic acids (Pd catalysis, 80°C, DMF/H₂O) due to moderate C–Br bond dissociation energy (~70 kcal/mol) .
  • Iodine : Higher reactivity in Ullmann couplings (CuI, DMSO, 120°C) but prone to off-target dehalogenation .
  • Chlorine : Limited utility in cross-coupling; better suited for nucleophilic aromatic substitution (e.g., with amines at 100°C) .

Q. What computational methods model this compound’s interactions with biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to predict binding poses with enzymes (e.g., EGFR kinase). The bromine atom often occupies hydrophobic pockets, while the tert-butyl group stabilizes van der Waals interactions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD <2.0 Å indicates robust binding .
  • QSAR : Correlate substituent electronegativity (e.g., Br vs. CF₃) with antimicrobial IC₅₀ values using multiple linear regression (R² >0.85) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:

  • Assay variability : Compare MIC values against S. aureus from different studies. Discrepancies may arise from broth microdilution (CLSI) vs. agar diffusion methods .
  • Structural analogs : Differentiate activity between 5-bromo (IC₅₀ = 12 µM) and 5-iodo (IC₅₀ = 8 µM) derivatives against COX-2, attributed to enhanced halogen bonding in the latter .
  • Solubility effects : Use DLS to measure nanoparticle formulations; poor aqueous solubility (>50 µg/mL) may artificially reduce in vivo efficacy .

Application-Oriented Questions

Q. How is this compound utilized in designing enzyme inhibitors?

Methodological Answer:

  • Fragment-based design : Screen against kinase targets (e.g., CDK2) via SPR, identifying Kd <10 µM. Optimize by adding sulfonamide groups to enhance hydrogen bonding .
  • Protease inhibition : Modify the tert-butyl group to a carboxylate for binding to HIV-1 protease’s active site (ΔG = -9.2 kcal/mol in MM-PBSA calculations) .

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